An In-depth Technical Guide to 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide to 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
CAS Number: 1000341-61-6
This technical guide provides a comprehensive overview of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, outlines synthetic methodologies, and explores its applications in medicinal chemistry, with a focus on its role as a scaffold for kinase inhibitors.
Core Chemical Properties
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, also known as 3-bromo-6-chloro-5-azaindole, is a bicyclic aromatic compound. The presence of bromine and chlorine atoms at specific positions provides reactive handles for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine and Related Derivatives
| Property | Value |
| CAS Number | 1000341-61-6 |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Likely a solid |
| Purity | Typically >99% (as commercially available)[1] |
Synthesis and Reactivity
The synthesis of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is not explicitly detailed in publicly available literature. However, a plausible synthetic strategy can be extrapolated from the synthesis of analogous pyrrolo[3,2-c]pyridine derivatives. The general approach involves the construction of the fused pyrrolopyridine ring system followed by halogenation, or the use of pre-halogenated precursors.
A key reaction for the functionalization of the 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromo-substituted position of the pyrrolopyridine core and a variety of aryl or heteroaryl boronic acids. This method is instrumental in creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of a bromo-substituted 1H-pyrrolo[3,2-c]pyridine intermediate, which can be adapted for 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine.
Materials:
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3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine (1 equivalent)
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Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
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Solvent (e.g., a mixture of 1,4-dioxane and water, or DMF)
Procedure:
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To a reaction vessel, add 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
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Purge the vessel with an inert gas (e.g., nitrogen or argon).
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Add the degassed solvent to the reaction mixture.
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Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[3,2-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets, particularly protein kinases. The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Derivatives of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of various kinases.
Inhibition of FMS Kinase
Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase (colony-stimulating factor-1 receptor, CSF-1R), a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages. Overexpression of FMS kinase is associated with various cancers and inflammatory disorders.
Table 2: Biological Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase
| Compound ID | Modification | FMS Kinase IC₅₀ (nM) | Reference |
| 1e | Diarylurea derivative | 60 | [2] |
| 1r | Diarylurea derivative | 30 | [2] |
| KIST101029 | Lead compound | 96 | [2] |
Targeting VEGFR-2 and FGFR Signaling Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) are key receptor tyrosine kinases that play crucial roles in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Small molecule inhibitors targeting these pathways are a major focus of anticancer drug development. The 1H-pyrrolo[3,2-c]pyridine scaffold can serve as a core for the design of inhibitors targeting these pathways.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 1H-pyrrolo[3,2-c]pyridine derivative.
Similar to VEGFR-2, the binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which promote cell proliferation, differentiation, and survival.
Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[3,2-c]pyridine derivative.
Conclusion
3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is a valuable and versatile building block in medicinal chemistry and drug discovery. Its reactive halogen substituents allow for diverse functionalization through well-established synthetic protocols like the Suzuki-Miyaura cross-coupling reaction. The 1H-pyrrolo[3,2-c]pyridine core is a proven pharmacophore for kinase inhibition, and derivatives of this compound hold significant promise for the development of novel therapeutics, particularly in oncology, by targeting key signaling pathways such as those mediated by VEGFR-2 and FGFR. Further research into the synthesis and biological evaluation of derivatives of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine is warranted to explore its full therapeutic potential.
